molecular formula C21H27FN4O B6797547 N-[3-(3-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide

N-[3-(3-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide

Cat. No.: B6797547
M. Wt: 370.5 g/mol
InChI Key: KVEJRJLMJPKKRI-UHFFFAOYSA-N
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Description

N-[3-(3-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a cyclopentyl ring, and an azetidine core

Properties

IUPAC Name

N-[3-(3-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O/c1-21(2)13-26(18(21)19-23-9-10-25(19)3)20(27)24-17-8-7-15(12-17)14-5-4-6-16(22)11-14/h4-6,9-11,15,17-18H,7-8,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEJRJLMJPKKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C2=NC=CN2C)C(=O)NC3CCC(C3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluorophenyl and cyclopentyl groups. Common synthetic routes may involve:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and coupling reactions.

    Attachment of the Cyclopentyl Group: This can be done through various alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(3-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(3-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets will depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-chlorophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide
  • N-[3-(3-bromophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide

Uniqueness

N-[3-(3-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

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